molecular formula C18H19FN2O2 B7168356 4-[[2-(3-Fluorophenyl)morpholin-4-yl]methyl]benzamide

4-[[2-(3-Fluorophenyl)morpholin-4-yl]methyl]benzamide

Cat. No.: B7168356
M. Wt: 314.4 g/mol
InChI Key: OFKTWZGKYLKBQY-UHFFFAOYSA-N
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Description

4-[[2-(3-Fluorophenyl)morpholin-4-yl]methyl]benzamide is a chemical compound that features a morpholine ring substituted with a 3-fluorophenyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(3-Fluorophenyl)morpholin-4-yl]methyl]benzamide typically involves the reaction of 3-fluorobenzaldehyde with morpholine to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(3-Fluorophenyl)morpholin-4-yl]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or morpholine derivatives.

Scientific Research Applications

4-[[2-(3-Fluorophenyl)morpholin-4-yl]methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[2-(3-Fluorophenyl)morpholin-4-yl]methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the morpholine ring provides additional stability and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-morpholin-4-yl-phenylamine
  • N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide

Uniqueness

4-[[2-(3-Fluorophenyl)morpholin-4-yl]methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorophenyl and morpholine groups allows for versatile reactivity and potential therapeutic applications that are not observed in similar compounds .

Properties

IUPAC Name

4-[[2-(3-fluorophenyl)morpholin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-16-3-1-2-15(10-16)17-12-21(8-9-23-17)11-13-4-6-14(7-5-13)18(20)22/h1-7,10,17H,8-9,11-12H2,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKTWZGKYLKBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=C(C=C2)C(=O)N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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